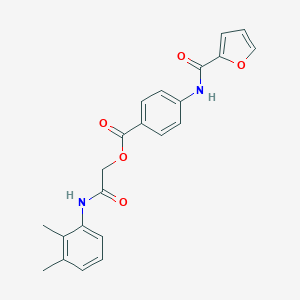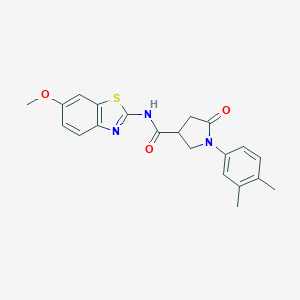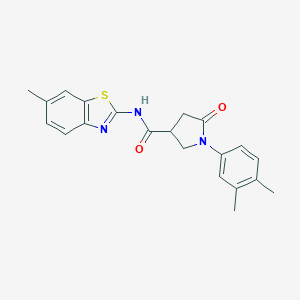
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, and addiction. This compound has also been investigated for its potential to enhance cognitive function and memory.
Wirkmechanismus
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In preclinical studies, this compound has been found to reduce seizure activity and anxiety-like behavior. It has also been shown to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and addiction. Another area of interest is its potential to enhance cognitive function and memory. Additionally, further research is needed to better understand the long-term effects and potential toxicity of this compound.
Synthesemethoden
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is synthesized by reacting 3-(4-chlorophenyl)-3-oxopropanenitrile with ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the presence of sodium ethoxide. The resulting compound is then hydrolyzed with hydrochloric acid to yield this compound.
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13(19(24)14-7-9-16(21)10-8-14)26-20(25)15-11-18(23)22(12-15)17-5-3-2-4-6-17/h2-10,13,15H,11-12H2,1H3 |
InChI-Schlüssel |
QZKABEWLXKGTPH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)